2-methyl-N4-propylpyrimidine-4,6-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-methyl-4-N-propylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C8H14N4/c1-3-4-10-8-5-7(9)11-6(2)12-8/h5H,3-4H2,1-2H3,(H3,9,10,11,12) |
InChI Key |
YTOLNYQVNFXPHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=NC(=C1)N)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Methyl N4 Propylpyrimidine 4,6 Diamine
Retrosynthetic Analysis of the 2-methyl-N4-propylpyrimidine-4,6-diamine Scaffold
A retrosynthetic analysis of this compound suggests several viable pathways for its construction. The most common disconnection approach for the pyrimidine (B1678525) ring is to break the bonds formed during the final cyclization step. This typically leads back to a 1,3-dicarbonyl compound or a functional equivalent, and an amidine.
One plausible retrosynthetic disconnection is the C-N bond between the propylamino group and the pyrimidine ring. This leads back to a key intermediate, 4-amino-6-chloro-2-methylpyrimidine (B156778), and propylamine (B44156). The 4-amino-6-chloro-2-methylpyrimidine can be further disconnected to simpler, commercially available precursors.
Another primary retrosynthetic strategy involves the Pinner synthesis, a classic method for pyrimidine formation. This approach disconnects the pyrimidine ring at two C-N bonds, leading back to acetamidine (B91507) (to provide the 2-methyl group and N1/N3 atoms) and a malonodinitrile or a related 1,3-dielectrophile that can be functionalized to introduce the amino groups.
A further disconnection strategy could involve the functionalization of a pre-existing 2-methyl-4,6-diaminopyrimidine scaffold. This would involve the selective N-alkylation of one of the amino groups with a propyl halide. However, achieving selectivity in such an alkylation can be challenging due to the presence of multiple nucleophilic nitrogen atoms.
Development of Novel Synthetic Pathways to this compound
The development of novel synthetic pathways for this compound focuses on improving efficiency, yield, and selectivity, often by exploring different starting materials and reaction conditions.
The synthesis of substituted diaminopyrimidines can be optimized by carefully selecting solvents, catalysts, temperature, and reaction times. Based on analogous syntheses, a common route would be the nucleophilic aromatic substitution of a halogenated pyrimidine. For the reaction of 4-amino-6-chloro-2-methylpyrimidine with propylamine, typical conditions would involve a polar aprotic solvent to facilitate the reaction, and a base to neutralize the HCl generated.
Table 1: Hypothetical Optimized Reaction Conditions for the Synthesis of this compound via Nucleophilic Aromatic Substitution
| Parameter | Condition | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) or Ethanol | High boiling point and ability to dissolve reactants. |
| Base | Triethylamine (Et3N) or Potassium Carbonate (K2CO3) | To act as an acid scavenger. |
| Temperature | 80-120 °C | To provide sufficient energy for the substitution reaction. |
| Reactant Ratio | 1.1 - 1.5 equivalents of propylamine | To ensure complete consumption of the chloropyrimidine. |
| Reaction Time | 4-16 hours | Dependent on the reactivity of the substrate and temperature. |
This table presents hypothetical conditions based on established methods for the synthesis of similar aminopyrimidines.
The investigation into alternative precursors aims to identify starting materials that are more readily available, less hazardous, or offer better reactivity and selectivity. A key intermediate in many pyrimidine syntheses is a dihydroxypyrimidine, which can be subsequently converted to a dihalopyrimidine. For instance, 4,6-dihydroxy-2-methylpyrimidine (B75791) can be synthesized via the condensation of acetamidine hydrochloride with a malonic ester derivative in the presence of a base like sodium methoxide. google.com This dihydroxy intermediate can then be chlorinated using reagents like phosphorus oxychloride (POCl3) to yield 4,6-dichloro-2-methylpyrimidine (B42779).
The use of 4,6-dichloro-2-methylpyrimidine allows for the sequential introduction of different amino groups. clockss.org By carefully controlling the reaction conditions (e.g., temperature and stoichiometry), one of the chloro groups can be selectively substituted with an amino group, followed by the substitution of the second chloro group with propylamine.
Another approach involves using alternative leaving groups to chlorine, such as tosylates. clockss.org 4,6-bis(tosyloxy)-2-methylpyrimidine could serve as a less hazardous alternative to the corresponding dichloride, exhibiting similar reactivity in nucleophilic aromatic substitution reactions. clockss.org
Table 2: Comparison of Potential Precursors for this compound Synthesis
| Precursor | Synthetic Step | Advantages | Disadvantages |
| 4,6-dichloro-2-methylpyrimidine | Nucleophilic substitution with ammonia (B1221849), then propylamine | Well-established reactivity. | Highly reactive and potentially hazardous. |
| 4,6-dihydroxy-2-methylpyrimidine | Chlorination followed by amination | Readily synthesized from simple precursors. | Requires an additional chlorination step. |
| 4,6-bis(tosyloxy)-2-methylpyrimidine | Sequential nucleophilic substitution | Less hazardous than dichloropyrimidines. | May require synthesis from the dihydroxy precursor. |
This table provides a comparative analysis of plausible precursors based on known pyrimidine chemistry.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to reduce environmental impact and improve safety. rasayanjournal.co.in For the synthesis of this compound, several green strategies could be employed.
One prominent green approach is the use of microwave-assisted synthesis. ijper.org Microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner reactions compared to conventional heating. ijper.orgunits.it The condensation reactions involved in forming the pyrimidine ring or the subsequent nucleophilic substitutions could potentially be accelerated under microwave conditions.
Solvent-free or "grindstone" chemistry techniques offer another environmentally benign alternative. rasayanjournal.co.in By grinding the reactants together, sometimes with a catalytic amount of a solid acid or base, the need for potentially toxic solvents can be eliminated.
The use of greener solvents, such as water or ionic liquids, is also a key aspect of green chemistry. tandfonline.comresearchgate.net While the solubility of nonpolar reactants can be a challenge, the development of catalytic systems that are effective in aqueous media is an active area of research. For instance, multicomponent reactions to form pyrimidine derivatives have been successfully carried out in water. researchgate.net
Stereoselective Synthesis of Enantiomeric Forms of this compound (if applicable)
The compound this compound is an achiral molecule. It does not possess any stereocenters, and therefore, does not exist as enantiomers. As a result, stereoselective synthesis is not applicable to this particular compound.
Structure Activity Relationship Sar Studies of 2 Methyl N4 Propylpyrimidine 4,6 Diamine and Its Analogues
Design and Synthesis of 2-methyl-N4-propylpyrimidine-4,6-diamine Derivatives for SAR Exploration
The exploration of the structure-activity relationships of this compound would systematically involve the synthesis and biological evaluation of a library of analogues. This process is guided by the strategic modification of different parts of the parent molecule.
The pyrimidine (B1678525) ring is a core component of the molecule, and modifications to its substituents can significantly impact its biological activity. Key positions for modification on the this compound scaffold would include the C2-methyl group and the C5-position.
The synthesis of such derivatives often involves multi-step reaction sequences. For instance, the introduction of different alkyl or aryl groups at the C2 position could be achieved by starting with a differently substituted amidine and cyclizing it with a suitable three-carbon component. Modifications at the C5 position, which is unsubstituted in the parent compound, could be accomplished through electrophilic substitution reactions, provided the existing amino groups are appropriately protected.
A hypothetical SAR exploration for substituents on the pyrimidine ring might involve the variations outlined in the table below.
| Modification Site | Proposed Substituent | Rationale for Modification |
| C2-Methyl Group | Ethyl, Cyclopropyl, Phenyl | To explore the impact of steric bulk and electronics on activity. |
| C5-Position | Halogens (F, Cl, Br), Small alkyl groups | To investigate the influence of electron-withdrawing/donating groups and steric effects on the pyrimidine ring's properties. |
It is important to note that without experimental data, the "Expected Activity Impact" remains speculative and would need to be determined through biological screening.
The N4-propyl chain is another critical area for modification to probe the SAR. Alterations to this chain can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are crucial for its interaction with biological targets.
Synthetic strategies to achieve these modifications typically involve the reaction of 4-chloro-2-methyl-6-aminopyrimidine with a variety of primary and secondary amines. This allows for the introduction of a wide range of substituents at the N4 position.
Potential modifications to the N4-propyl chain and their rationale are presented in the following table.
| Modification Type | Example of Modification | Rationale for Modification |
| Chain Length Variation | Ethyl, Butyl, Pentyl | To determine the optimal chain length for biological activity. |
| Introduction of Branching | Isopropyl, Isobutyl | To assess the effect of steric hindrance near the pyrimidine core. |
| Incorporation of Cyclic Moieties | Cyclopropylmethyl, Cyclohexyl | To explore the impact of conformational rigidity. |
| Addition of Functional Groups | Hydroxyl, Amino, Ether | To introduce hydrogen bond donors/acceptors and alter polarity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com While no specific QSAR models for this compound derivatives are currently published, the methodology provides a framework for future studies.
A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. tandfonline.comnih.gov
A hypothetical dataset for a QSAR study on a series of this compound analogues might look like the table below. The biological activity would be represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).
| Compound | N4-Substituent | logP | Molecular Weight | pIC50 (Hypothetical) |
| 1 | Propyl | 1.8 | 180.25 | 6.5 |
| 2 | Ethyl | 1.3 | 166.22 | 6.2 |
| 3 | Butyl | 2.3 | 194.28 | 6.8 |
| 4 | Isopropyl | 1.7 | 180.25 | 6.7 |
| 5 | Cyclopropylmethyl | 2.0 | 192.26 | 7.0 |
The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The robustness and predictive power of the model would need to be validated using internal and external validation techniques. tandfonline.com
Chemoinformatic Analysis of this compound Related Compounds
Chemoinformatics employs computational methods to analyze and organize large sets of chemical data. nih.gov In the context of this compound, chemoinformatic tools could be used to analyze a virtual library of its analogues to assess their diversity and drug-likeness.
One common chemoinformatic approach is the analysis of physicochemical properties, often guided by frameworks like Lipinski's Rule of Five, to predict oral bioavailability. Another important aspect is the assessment of chemical diversity. This can be achieved by calculating molecular fingerprints for each compound and then using similarity metrics, such as the Tanimoto coefficient, to compare them. A diverse library would cover a wider range of chemical space, increasing the chances of identifying novel and active compounds. nih.gov
Principal Component Analysis (PCA) is another powerful chemoinformatic technique that can be used to visualize the chemical space occupied by a library of compounds. By plotting the principal components, one can identify clusters of similar compounds and areas of unexplored chemical space. This can help in designing a more diverse and representative library for synthesis and screening.
While specific chemoinformatic analyses for this compound are not available, these methods represent a standard approach in modern drug discovery that could be applied to this class of compounds to rationalize their SAR and guide the design of new analogues. researchgate.net
In Vitro Biological Activity Profiling of 2 Methyl N4 Propylpyrimidine 4,6 Diamine
High-Throughput Screening Assays for 2-methyl-N4-propylpyrimidine-4,6-diamine
No publicly accessible data from high-throughput screening assays involving this compound could be identified. Therefore, its activity profile across broad, automated biological or biochemical assays remains uncharacterized in the public domain.
Enzyme Inhibition and Activation Studies of this compound
There is no available information in the scientific literature detailing studies on the inhibitory or activation effects of this compound against any specific enzymes. Consequently, its potential as an enzyme modulator is currently unknown.
Cell-Based Functional Assays with this compound
No research detailing the effects of this compound in cell-based functional assays has been published.
Information regarding the susceptibility and specificity of any cancer or other cell lines to this compound is not available in the public research record.
There are no documented studies on the modulation of cellular pathways by this compound.
Mechanistic Investigations into the Biological Action of 2 Methyl N4 Propylpyrimidine 4,6 Diamine
Identification of Molecular Targets of 2-methyl-N4-propylpyrimidine-4,6-diamine
The initial step in characterizing the biological activity of a novel compound is the identification of its molecular target(s). This process, often termed target deconvolution, is crucial for understanding its mechanism of action.
Affinity Chromatography and Proteomic Approaches for Target Deconvolution
Affinity chromatography coupled with proteomics is a powerful technique for identifying the cellular binding partners of a small molecule. In a hypothetical study of this compound, the compound would first be immobilized onto a solid support, such as chromatography beads. This "bait" would then be incubated with a cellular lysate. Proteins that bind to the compound would be captured and subsequently eluted. These proteins would then be identified using mass spectrometry-based proteomic techniques. This approach allows for an unbiased screen of potential targets in a complex biological sample. A related technique, thermal proteome profiling (TPP), assesses changes in protein thermal stability upon ligand binding and could also be employed for target deconvolution. ox.ac.uk
Genetic Screens for Identifying Receptors of this compound
Genetic screening methods, such as those utilizing CRISPR-Cas9 technology, can be employed to identify genes that are essential for the activity of a compound. nih.gov For instance, a library of cells, each with a different gene knocked out, could be treated with this compound. If the compound has a cytotoxic or anti-proliferative effect, cells with a knockout of the target protein may show resistance to the compound. By identifying the genes that, when absent, confer resistance, one can infer the molecular targets or critical pathway components related to the compound's action. nih.gov
Ligand-Target Binding Kinetics and Thermodynamics of this compound
Once a molecular target is identified, the next step is to characterize the binding interaction between the ligand (this compound) and its target protein. This involves determining the kinetics (the rates of association and dissociation) and thermodynamics (the energy changes) of the binding event. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization (FP) are commonly used for this purpose.
For other pyrimidine (B1678525) derivatives, studies have reported a range of binding affinities and kinetic parameters against their respective targets. For example, novel pyrimidine derivatives have been investigated as inhibitors of enzymes like carbonic anhydrases, acetylcholinesterase, and butyrylcholinesterase, with inhibition constants (Ki) in the nanomolar range. nih.gov However, without experimental data for this compound, no specific values can be provided.
Allosteric Modulation or Orthosteric Binding Mechanisms of this compound
The mechanism by which a ligand binds to its target can be broadly categorized as either orthosteric or allosteric.
Orthosteric binding occurs at the primary, active site of the protein, where the endogenous substrate or ligand normally binds. nih.gov Orthosteric inhibitors often act by competing with the natural substrate. nih.gov
Allosteric binding occurs at a site distinct from the active site. nih.gov This binding event induces a conformational change in the protein that modulates its activity, either enhancing (positive allosteric modulation) or inhibiting (negative allosteric modulation) it. nih.gov
Determining whether this compound acts as an orthosteric or allosteric modulator would require detailed structural and functional studies. Techniques such as X-ray crystallography or cryo-electron microscopy could reveal the binding site on the target protein. Functional assays in the presence and absence of the endogenous ligand would help to elucidate the nature of the interaction. For example, if the compound's effect is dependent on the presence of the endogenous ligand, it might suggest an allosteric mechanism. nih.gov
Downstream Signaling Pathway Analysis Following this compound Treatment
Upon binding to its target, a compound will typically modulate one or more downstream signaling pathways. The analysis of these pathways provides a broader understanding of the compound's cellular effects. Techniques such as Western blotting, reporter gene assays, and transcriptomic (e.g., RNA-sequencing) or proteomic profiling can be used to assess changes in the expression and activity of key signaling molecules after treatment with the compound.
For instance, if this compound were found to target a kinase, researchers would investigate the phosphorylation status of known substrates of that kinase. If it were to target a component of the folate pathway, such as dihydrofolate reductase (a known target for some diaminopyrimidines), the downstream effects on nucleotide biosynthesis and cellular proliferation would be examined. nih.gov
Computational Chemistry and Cheminformatics Applied to 2 Methyl N4 Propylpyrimidine 4,6 Diamine
Molecular Docking Simulations of 2-methyl-N4-propylpyrimidine-4,6-diamine with Identified Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the pyrimidine (B1678525) scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous drugs with diverse biological targets. nih.gov
Based on the activities of structurally related aminopyrimidine compounds, potential protein targets for docking studies can be identified. For instance, various pyrimidine derivatives have been investigated as inhibitors of kinases such as Focal Adhesion Kinase (FAK) and Src/Abl, which are crucial in cancer signaling pathways. acs.orgrsc.orgnih.gov Docking simulations of this compound into the ATP-binding site of these kinases could reveal its potential as an inhibitor.
The typical process for such a simulation would involve:
Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein (e.g., FAK, PDB ID: 6I8Z) from a database like the Protein Data Bank. rsc.org
Preparation of the Ligand: Generating the 3D conformation of this compound and optimizing its geometry.
Docking Simulation: Using software like AutoDock or Glide to place the ligand into the active site of the receptor and score the different binding poses based on a scoring function that estimates binding affinity.
The results would predict the binding energy (in kcal/mol) and the specific amino acid residues involved in the interaction. For pyrimidine-based inhibitors, key interactions often include hydrogen bonds between the pyrimidine nitrogens and the hinge region of the kinase active site, as well as hydrophobic interactions with surrounding residues. rsc.orgacs.org The methyl and propyl groups of this compound would be expected to engage in these hydrophobic interactions.
Table 1: Potential Protein Targets and Key Interacting Residues for Docking of Pyrimidine Derivatives
| Protein Target Family | Example Protein | Key Hinge Region Residues | Potential Hydrophobic Pockets |
| Tyrosine Kinases | c-Src, Abl, FAK | Met, Cys | ILE, LEU, VAL |
| Cholinesterases | AChE, BChE | Gly, Phe | Trp, Tyr |
This table is illustrative, based on docking studies of other pyrimidine derivatives. Specific interactions for this compound would need to be confirmed by dedicated simulations.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics of this compound
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic view of molecular interactions than static docking models. An MD simulation of this compound, both in solution and when complexed with a protein target, would be highly informative.
When simulated in a complex with a protein (e.g., a kinase), MD can be used to:
Assess Complex Stability: By monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time (typically nanoseconds). A stable RMSD suggests the ligand remains tightly bound in the active site. researchgate.net
Analyze Interaction Persistence: MD simulations can track the percentage of time specific interactions, like hydrogen bonds or hydrophobic contacts identified in docking, are maintained. acs.orgacs.org
Reveal Conformational Changes: Both the ligand and the protein can adopt different conformations. MD can show how the protein might adjust to accommodate the ligand, or how the flexible propyl chain of the compound explores the binding pocket.
For a ligand-protein complex, a low RMSD value for the ligand compared to the protein often indicates stable binding. researchgate.net The simulation would also calculate the Root Mean Square Fluctuation (RMSF) for each amino acid residue, highlighting flexible regions of the protein that interact with the ligand.
Table 2: Typical Parameters Analyzed in a Molecular Dynamics Simulation
| Parameter | Description | Typical Use |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | To assess the structural stability of the ligand-protein complex. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | To identify flexible regions of the protein upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between ligand and receptor. | To quantify the stability of key polar interactions. |
| Radius of Gyration (Rg) | Measures the compactness of a molecule or complex. | To detect conformational changes or unfolding. |
Quantum Mechanical Calculations of Electronic Properties and Reactivity of this compound
Quantum mechanical (QM) calculations, particularly using Density Functional Theory (DFT), can provide precise information about the electronic structure of a molecule. researchgate.net These calculations are fundamental to understanding a compound's reactivity, stability, and spectroscopic properties.
For this compound, QM calculations can determine:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. researchgate.net
Electron Distribution: The calculations can generate an electrostatic potential map, which shows the distribution of charge across the molecule. The nitrogen atoms in the pyrimidine ring and the amino groups are expected to be regions of negative potential (electron-rich), making them likely sites for hydrogen bonding and electrophilic attack. bhu.ac.in
Reactivity Descriptors: Parameters like chemical potential, hardness, and electrophilicity can be calculated to predict how the molecule will behave in a chemical reaction. researchgate.net
The pyrimidine ring itself is electron-deficient due to the two electronegative nitrogen atoms. bhu.ac.in However, the two amino groups (-NH2 and -NH-propyl) are strong electron-donating groups, which would increase the electron density of the ring system, making it more susceptible to electrophilic substitution than the parent pyrimidine. The methyl group at the C2 position also contributes a slight electron-donating effect.
Table 3: Predicted Electronic Properties of the Pyrimidine Core and Influence of Substituents
| Property | Value for Pyrimidine (Illustrative) | Expected Influence of Substituents on this compound |
| HOMO-LUMO Gap | ~5-6 eV | Decreased (due to electron-donating amino groups) |
| Dipole Moment | ~2.3 D | Increased (due to asymmetric substitution) |
| Basicity (pKa) | 1.23 | Increased (amino groups are basic) |
| Reactivity towards Electrophiles | Low | Increased (activated by amino groups) |
Values for pyrimidine are based on general literature. researchgate.netbhu.ac.in Specific values for the target compound require dedicated QM calculations.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for this compound
In silico ADME prediction is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. These models use the chemical structure to predict pharmacokinetic properties, helping to identify candidates with a higher probability of success in clinical trials. acs.orgnih.gov
For this compound, several key ADME properties can be predicted using computational tools:
Lipinski's Rule of Five: This rule helps predict poor oral absorption or permeation. The criteria are: Molecular Weight (MW) ≤ 500 Da, LogP (lipophilicity) ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.
Solubility (LogS): Predicts the water solubility of the compound, which is crucial for absorption.
Blood-Brain Barrier (BBB) Permeability: Predicts the likelihood of the compound crossing into the central nervous system.
Metabolic Stability: Predicts susceptibility to metabolism by cytochrome P450 (CYP) enzymes. The propyl group and the aromatic ring are potential sites of metabolism.
Table 4: Predicted In Silico ADME Properties for this compound
| Property | Predicted Value/Compliance | Significance |
| Molecular Weight | 180.25 g/mol | Complies with Lipinski's Rule (≤ 500) |
| LogP (octanol/water) | ~1.5 - 2.0 | Complies with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Donors | 3 (two on one amino, one on the other) | Complies with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 4 (two ring N, two amine N) | Complies with Lipinski's Rule (≤ 10) |
| Lipinski's Rule Violations | 0 | Indicates good potential for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~78 Ų | Suggests good intestinal absorption and cell permeability. |
These values are estimates based on standard computational algorithms and may vary slightly between different prediction software.
Based on these predictions, this compound exhibits favorable drug-like properties, making it a promising candidate for further experimental investigation.
Preclinical Pharmacological Assessment of 2 Methyl N4 Propylpyrimidine 4,6 Diamine
In Vitro ADME Profiling of 2-methyl-N4-propylpyrimidine-4,6-diamine
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are fundamental in early drug discovery to predict the pharmacokinetic behavior of a compound in vivo. These assays provide crucial insights into a compound's potential for oral bioavailability, tissue distribution, metabolic pathways, and routes of elimination. However, no specific in vitro ADME data for this compound has been reported in the accessible scientific literature.
Metabolic Stability and Metabolite Identification of this compound
Metabolic stability assays are conducted to determine the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes or hepatocytes from various species, including humans. This information is critical for predicting the in vivo half-life and clearance of a drug. Subsequent metabolite identification studies aim to characterize the chemical structures of the metabolites formed, which is essential for understanding the drug's clearance mechanisms and identifying any potentially active or toxic byproducts.
A thorough search of scientific databases yielded no published studies on the metabolic stability or metabolite identification of this compound. Therefore, no data on its intrinsic clearance, half-life in liver preparations, or metabolic pathways are available.
Table 1: Metabolic Stability of this compound (Illustrative) No publicly available data.
Table 2: Metabolite Identification of this compound (Illustrative)Plasma Protein Binding of this compound
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues and metabolizing enzymes. Only the unbound fraction of a drug is considered pharmacologically active. Techniques like equilibrium dialysis or ultrafiltration are commonly used to determine the percentage of a compound bound to plasma proteins.
There is no publicly available information regarding the plasma protein binding characteristics of this compound.
Table 3: Plasma Protein Binding of this compound (Illustrative) No publicly available data.
Preliminary In Vivo Efficacy Studies in Disease Models
Preliminary in vivo efficacy studies in relevant animal models of disease are crucial for establishing the therapeutic potential of a new chemical entity. These studies provide initial evidence of a compound's pharmacological activity and help to inform the design of more extensive preclinical development programs.
Pharmacokinetic Characterization of this compound in Animal Models
Pharmacokinetic studies in animal models are performed to understand how a compound is absorbed, distributed, metabolized, and excreted in a living organism. These studies involve administering the compound to animals and measuring its concentration in plasma and other biological fluids over time. Key parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and bioavailability are determined.
No in vivo pharmacokinetic data for this compound in any animal model has been published in the scientific literature.
Table 4: Pharmacokinetic Parameters of this compound in Animal Models (Illustrative) No publicly available data.
Biodistribution Studies of this compound
Biodistribution studies are designed to determine the concentration and localization of a compound in various tissues and organs throughout the body after administration. This information is vital for understanding a drug's target engagement, potential for off-target effects, and accumulation in specific tissues. These studies often utilize radiolabeled compounds to facilitate detection.
There are no published biodistribution studies for this compound.
Table 5: Tissue Distribution of this compound (Illustrative) No publicly available data.
Future Research Directions and Unaddressed Questions for 2 Methyl N4 Propylpyrimidine 4,6 Diamine
Opportunities for Further Chemical Space Exploration of 2-methyl-N4-propylpyrimidine-4,6-diamine Derivatives
The structural backbone of this compound offers multiple points for chemical modification, providing a rich platform for the exploration of chemical space. The synthesis of unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidines has been achieved through the use of 4,6-dichloro intermediates, where sequential amine addition/elimination reactions allow for the independent incorporation of different amines. clockss.org This synthetic strategy could be adapted to generate a diverse library of derivatives of the target compound.
Key areas for chemical space exploration include:
Modification of the N4-propyl group: The propyl group at the N4 position can be systematically varied to explore the impact of chain length, branching, and the introduction of cyclic or aromatic moieties on the compound's biological activity.
Substitution at the N6-amino group: The free amino group at the N6 position is a prime site for derivatization. Acylation, alkylation, or arylation at this position could significantly influence the molecule's physicochemical properties and target interactions.
Modification of the 2-methyl group: While the methyl group at the 2-position is a common feature in many bioactive pyrimidines, its replacement with other small alkyl or functionalized groups could modulate the compound's electronic and steric profile.
Systematic exploration of these chemical vectors will be crucial in mapping the structure-activity relationships (SAR) for this class of compounds and identifying derivatives with optimized potency and selectivity for specific biological targets.
Potential for this compound as a Chemical Probe or Lead Compound
The pyrimidine (B1678525) core is a well-established privileged scaffold in drug discovery, with numerous approved drugs containing this heterocyclic motif. frontiersin.orgjacsdirectory.com Pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. gsconlinepress.comresearchgate.netmdpi.com This broad bioactivity suggests that this compound and its derivatives could serve as valuable starting points for the development of novel therapeutic agents.
The potential of this compound as a chemical probe or lead compound is underscored by the following considerations:
Kinase Inhibition: The 4,6-diaminopyrimidine scaffold is a known hinge-binding motif for various protein kinases. For instance, derivatives of pyrimidine-4,6-diamine have been designed as selective Janus kinase 3 (JAK3) inhibitors. nih.gov Given this precedent, this compound could be investigated as a potential inhibitor of kinases implicated in various diseases.
Anticancer Activity: Many pyrimidine-based compounds exhibit potent anticancer activity by targeting various cellular pathways. frontiersin.orgjuniperpublishers.com The structural similarity of the target compound to known anticancer agents warrants its evaluation in cancer cell lines to determine its antiproliferative effects and mechanism of action.
Antimicrobial Properties: The pyrimidine nucleus is also a key component of several antimicrobial drugs. researchgate.net Screening of this compound and its derivatives against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial leads.
To realize its potential, initial biological screening of the compound against a diverse panel of molecular targets and in various disease models is essential. Positive hits from these screens would then necessitate further medicinal chemistry efforts to optimize its properties and develop it into a viable lead compound.
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Effects
To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of multi-omics data will be indispensable. A multi-omics approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the cellular response to a chemical perturbation. nih.govnih.gov
Potential applications of multi-omics in the study of this compound include:
Target Identification and Validation: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with the compound, novel biological targets can be identified. This approach can also validate presumed targets by observing downstream effects.
Mechanism of Action Elucidation: Metabolomic analysis can reveal alterations in cellular metabolic pathways upon treatment with the compound, providing insights into its mechanism of action. For example, understanding its impact on pyrimidine metabolism could be crucial, as this pathway is often dysregulated in cancer. nih.govnih.gov
Biomarker Discovery: Multi-omics data can help in the identification of biomarkers that predict the response to treatment with the compound. This is particularly relevant for the development of personalized medicine approaches.
The integration of these large-scale datasets, often facilitated by machine learning and deep learning algorithms, can uncover complex biological networks and pathways modulated by this compound, thereby accelerating its development as a chemical probe or therapeutic agent. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
